molecular formula C10H12O5S B3022519 2-[(2-Methoxyethyl)sulfonyl]benzoic acid CAS No. 1016838-05-3

2-[(2-Methoxyethyl)sulfonyl]benzoic acid

Cat. No.: B3022519
CAS No.: 1016838-05-3
M. Wt: 244.27 g/mol
InChI Key: OCCIVCMUKQTNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methoxyethyl)sulfonyl]benzoic acid is an organic compound with the molecular formula C10H12O5S and a molecular weight of 244.26 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a benzoic acid moiety substituted with a methoxyethyl sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyethyl)sulfonyl]benzoic acid typically involves the sulfonylation of a benzoic acid derivative. One common method includes the reaction of 2-methoxyethyl sulfonyl chloride with a benzoic acid derivative in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature to moderate temperatures to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyethyl)sulfonyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2-Methoxyethyl)sulfonyl]benzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyethyl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their activity and function. The methoxyethyl group enhances the compound’s solubility and bioavailability, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methoxyethyl)sulfonyl]phenol
  • 2-[(2-Methoxyethyl)sulfonyl]aniline
  • 2-[(2-Methoxyethyl)sulfonyl]benzamide

Uniqueness

2-[(2-Methoxyethyl)sulfonyl]benzoic acid is unique due to its combination of a benzoic acid moiety with a methoxyethyl sulfonyl group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry .

Properties

IUPAC Name

2-(2-methoxyethylsulfonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-15-6-7-16(13,14)9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCIVCMUKQTNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)C1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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